Product packaging for Zanamivir Amine Triacetate Methyl Ester(Cat. No.:)

Zanamivir Amine Triacetate Methyl Ester

Cat. No.: B8666509
M. Wt: 430.4 g/mol
InChI Key: LWRWOGLOMFAFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Academic Significance as a Synthetic Precursor in Zanamivir (B325) Chemistry

The primary academic and industrial significance of Zanamivir Amine Triacetate Methyl Ester lies in its role as a direct precursor to Zanamivir, a neuraminidase inhibitor used for the treatment of influenza A and B viruses. scbt.comusbio.net The synthesis of Zanamivir involves a multi-step process, and this ester serves as a critical building block. Its structure contains the core polyhydroxylated dihydropyran ring and the necessary amino and acetamido functionalities, which are essential for the final drug's activity. The ester and triacetate protecting groups in the molecule allow for selective chemical transformations at other positions before being removed in the final stages of the synthesis to yield the active pharmaceutical ingredient.

Role in the Development of Novel Zanamivir Analogs for Investigational Studies

In the quest for improved antiviral therapies with enhanced efficacy, broader activity against resistant strains, or improved pharmacokinetic properties, medicinal chemists continuously explore modifications to existing drug structures. This compound provides a versatile platform for the synthesis of a wide array of Zanamivir analogs for investigational studies. nih.gov

Researchers have utilized precursors structurally related to this compound to introduce modifications at various positions of the Zanamivir scaffold. For instance, the amino group at the C-4 position can be a point of derivatization to create novel analogs. nih.gov Synthetic strategies have been developed to produce C-4 triazole analogs of zanamivir. nih.gov Similarly, the N-acetyl group at the C-5 position has been a target for modification to explore its impact on binding to the neuraminidase enzyme. nih.gov

Furthermore, the glycerol-like side chain at the C-6 position has been altered to investigate its role in the drug's activity. nih.gov The synthesis of these novel derivatives often involves complex multi-step procedures where a stable, protected intermediate like this compound is invaluable. These investigational studies, while not always leading to clinically approved drugs, contribute significantly to the understanding of structure-activity relationships and the design of next-generation antiviral agents. For example, the synthesis of 1,2,3-triazole-containing N-acyl zanamivir analogs has resulted in compounds with potent inhibitory activity against neuraminidase. nih.gov

Table 2: Examples of Investigational Zanamivir Analogs

Analog Type Modification Site Reported Outcome
C-4 Triazole Analogs C-4 Position Synthesis of various triazole derivatives
C-5 Modified Analogs C-5 Position Exploration of N-acetyl group substitution
C-6 Modified Analogs C-6 Position Truncation or alteration of the glycerol (B35011) side chain
1,2,3-Triazole-Containing N-Acyl Analogs N-Acyl Group Potent neuraminidase inhibitors

Research Utility as a Highly Characterized Chemical Reference Material

Beyond its role in synthesis, this compound serves as a highly characterized chemical reference material. veeprho.com In the pharmaceutical industry, reference standards are crucial for the quality control of active pharmaceutical ingredients (APIs) and formulated drug products. This compound is used as an impurity standard in the analysis of Zanamivir, helping to ensure the purity and quality of the final drug product.

Its availability as a well-characterized compound, often with a detailed Certificate of Analysis, allows analytical chemists to develop and validate methods for detecting and quantifying impurities in Zanamivir. veeprho.com This is essential for meeting the stringent requirements of regulatory agencies. The use of this compound as a reference standard is a critical component of Good Manufacturing Practices (GMP) in the pharmaceutical industry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26N2O10 B8666509 Zanamivir Amine Triacetate Methyl Ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H26N2O10

Molecular Weight

430.4 g/mol

IUPAC Name

methyl 3-acetamido-4-amino-2-(1,2,3-triacetyloxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C18H26N2O10/c1-8(21)20-15-12(19)6-13(18(25)26-5)30-17(15)16(29-11(4)24)14(28-10(3)23)7-27-9(2)22/h6,12,14-17H,7,19H2,1-5H3,(H,20,21)

InChI Key

LWRWOGLOMFAFCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N

Origin of Product

United States

Derivatization Strategies and Analog Design

Chemical Transformations of the Amine Group for Diverse Functionality

The C4-amine group of the dihydropyran ring is a key site for chemical derivatization. While this amine is the precursor to the guanidinium (B1211019) group in Zanamivir (B325), which is critical for its high-affinity binding to the neuraminidase active site, research has also explored the introduction of other functionalities at this position.

Strategies for modifying the C4-amine include coupling reactions to introduce a variety of substituents. Studies have reported the synthesis of a wide range of C4-modified Zanamivir analogs. nih.gov These transformations include reactions with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. Additionally, coupling with activated carboxylic acids, such as N-Boc protected amino acids, has been performed to create amide linkages. nih.gov The introduction of cyclic secondary amines at the C4 position has also been described. nih.gov

However, these modifications at the C4-position have generally resulted in a significant reduction in inhibitory activity against influenza neuraminidase. Derivatization of the C4-amine with thiocarbamates, α-amino acids, or cyclic secondary amines led to decreased inhibitory activities against both H3N2 and H5N1 influenza virus neuraminidases. nih.gov This underscores the critical importance of the guanidinium group for potent enzyme inhibition. Despite the reduced activity, these analogs are valuable for structure-activity relationship (SAR) studies, providing insights into the steric and electronic requirements of the enzyme's active site.

Ester Hydrolysis and Re-esterification for Modulating Molecular Properties

The methyl ester at the C2 position and the three acetate (B1210297) esters on the glycerol (B35011) side chain of Zanamivir Amine Triacetate Methyl Ester are typically protecting groups employed during multi-step synthesis.

Ester Hydrolysis: Hydrolysis of these four ester groups is a fundamental deprotection step to yield the final, biologically active carboxylate and polyol structure of Zanamivir analogs. This is commonly achieved under basic conditions, for example, using sodium hydroxide (B78521) in methanol (B129727) (NaOH/MeOH). nih.gov The resulting free carboxylate group is essential for mimicking the natural substrate, sialic acid, and forming a key ionic interaction within the neuraminidase active site. The free hydroxyl groups on the side chain also contribute to binding affinity through hydrogen bond interactions.

Re-esterification for Prodrug Design: While Zanamivir is a potent inhibitor, its high polarity due to the carboxylate and guanidinium groups results in poor oral bioavailability. nih.gov To overcome this, a common strategy is re-esterification of the carboxyl group to create lipophilic prodrugs. These ester prodrugs can mask the polar carboxylate, improving membrane permeability and oral absorption. Once absorbed, they are designed to be hydrolyzed by endogenous esterases in the body to release the active Zanamivir parent drug.

An example of this approach is the creation of the ZA-HNAP ester prodrug, where the carboxyl group of Zanamivir is esterified with a 1-hydroxy-2-naphthoic (HNAP) moiety. nih.gov This strategy aims to increase lipophilicity through an intramolecular ion-pairing mechanism. nih.gov In cell-based assays, this prodrug demonstrated the ability to release Zanamivir effectively. nih.gov

Conjugation Strategies for Enhanced Research Applications

The functional groups of Zanamivir precursors can be leveraged for conjugation to other molecules, creating sophisticated tools for research in areas such as prodrug design and multivalent inhibitor development.

Conjugating amino acids to a parent drug is a well-established prodrug strategy to enhance oral bioavailability by targeting peptide transporters in the intestine. mdpi.com In the context of Zanamivir analogs, research has explored the introduction of amino acids by forming an amide bond with the C4-amine of the precursor.

In one study, various Boc-protected amino acids were coupled to the C4-amine. nih.gov After deprotection, the resulting Zanamivir-amino acid conjugates were tested for their inhibitory activity. The findings indicated that these modifications significantly diminished the molecule's potency. For instance, the conjugate bearing an L-asparagine moiety showed a 400-fold and 200-fold lower inhibitory activity against H3N2 and H5N1 neuraminidases, respectively, compared to Zanamivir. nih.gov

Modification at C4-AmineEffect on Inhibitory ActivityFold Decrease vs. Zanamivir (Neuraminidase Subtype)
L-Asparagine ConjugationDecreased400x (H3N2), 200x (H5N1) nih.gov
General α-Amino Acid ConjugationDecreasedNot specified nih.gov

Although these specific conjugates proved to be poor inhibitors, the research provides a valuable chemical framework for attaching amino acids to the Zanamivir scaffold, a strategy that could be explored at other positions on the molecule where modifications are better tolerated.

A highly effective strategy for boosting the antiviral potency of Zanamivir is its conjugation to a polymer backbone to create multivalent inhibitors. Influenza virus particles display multiple neuraminidase enzymes on their surface. A multivalent inhibitor, featuring multiple Zanamivir units tethered to a single polymer, can engage with several enzyme active sites simultaneously. This leads to a significant increase in binding avidity and inhibitory potency, a phenomenon known as the multivalency effect.

Researchers have covalently attached multiple copies of Zanamivir to biocompatible and biodegradable polymers like poly-L-glutamine (PGN). nih.govnih.gov The resulting polymer-drug conjugates have demonstrated dramatic enhancements in antiviral efficacy.

Key Research Findings:

Enhanced Potency: Poly-L-glutamine-Zanamivir conjugates exhibited up to a 20,000-fold improvement in anti-influenza potency compared to the monomeric Zanamivir parent drug against various human and avian viral strains. nih.gov

Efficacy Against Resistant Strains: This multivalent approach has been shown to be particularly effective against drug-resistant influenza strains, overcoming the weakened binding of the monomeric drug. nih.govmit.edu

Mechanism of Action: Besides inhibiting viral release by blocking neuraminidase activity, the polymeric conjugate PGN-ZA was found to interfere with the intracellular trafficking of endocytosed viruses, adding a novel mechanism of action. nih.gov

Polymer BackboneConjugated MoleculeObserved OutcomeReference
Poly-L-glutamine (PGN)ZanamivirUp to 20,000-fold increase in anti-influenza potency. nih.gov
Poly-L-glutamine (PGN)ZanamivirEffective against wild-type and drug-resistant influenza strains. nih.gov
Poly-L-glutamine (PGN)ZanamivirInhibits both viral release and intracellular virus-endosome fusion. nih.gov

This strategy highlights how Zanamivir derivatives can be used as building blocks for constructing macromolecular therapeutics with vastly superior activity profiles.

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful and efficient method for linking molecules together. rsc.orgresearchgate.net This reaction forms a stable triazole ring from an azide (B81097) and a terminal alkyne. In the context of Zanamivir analog design, the C4-amine of this compound can be readily converted into a C4-azide, creating a key precursor for click chemistry applications.

This C4-azido Zanamivir precursor can be reacted with various alkyne-containing molecules to generate a diverse library of triazole-linked analogs. nih.govnih.gov This approach has been successfully used to synthesize Zanamivir dimers, where two Zanamivir units are connected by a linker containing a triazole ring. rsc.org

Research Applications:

Dimer Synthesis: The CuAAC reaction has been used to synthesize dimers of Zanamivir in high yields. rsc.org

Structure-Activity Relationship Studies: By varying the length and chemical nature of the alkyne-containing linker, researchers can systematically probe the optimal spacing and orientation for bivalent binding to neuraminidase. rsc.org

Potent Inhibition: Triazole-modified Zanamivir analogs have shown promising inhibitory activity against avian influenza (H5N1), with some compounds having potency close to that of Zanamivir itself. nih.gov

The efficiency and reliability of the click reaction make it an ideal tool for rapidly generating novel Zanamivir conjugates for antiviral research. rsc.orgnih.gov

Biochemical Interaction Studies of Zanamivir Amine Triacetate Methyl Ester and Its Analogs

Investigations of Neuraminidase Enzyme Binding and Inhibition

The primary mechanism of zanamivir (B325) and its analogs is the competitive inhibition of the influenza virus neuraminidase (NA), an enzyme crucial for the release of new virus particles from infected host cells. nih.gov By blocking the active site of NA, these inhibitors prevent the cleavage of sialic acid residues, halting the spread of the virus.

The inhibitory potency of zanamivir analogs is commonly quantified using in vitro enzymatic assays. These assays measure the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50). A fluorometric assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is a standard method. The enzymatic cleavage of MUNANA releases a fluorescent product, and the reduction in fluorescence in the presence of an inhibitor corresponds to its potency.

Studies on various zanamivir derivatives have demonstrated how structural modifications influence inhibitory activity against different influenza strains. For instance, modifications to the C-4 position and the glycerol (B35011) side chain have been extensively explored to enhance binding affinity and overcome resistance. Some acylguanidine-modified zanamivir analogs have shown potent inhibitory activity, with one derivative featuring a hydrophobic naphthalene (B1677914) substituent exhibiting an IC50 of 20 nM against a group-1 NA. chemrxiv.org Another study reported a newly designed and synthesized zanamivir derivative with an IC50 of 0.670 µM against the A/WSN/33 H1N1 virus, which was superior to the reference drug zanamivir (IC50 = 0.873 µM) in that specific assay. acs.org

Table 1: Inhibitory Activity (IC50) of Selected Zanamivir Analogs Against Influenza Neuraminidase Data is illustrative of findings from multiple research studies.

CompoundModificationNeuraminidase TargetIC50 Value (nM)Reference
ZanamivirReference DrugH1N1 (A/WSN/33)873 acs.org
Designed Analog 1UndisclosedH1N1 (A/WSN/33)670 acs.org
Acylguanidine Analog (47)C-4 AcylguanidineGroup-1 NA (N1)20.1 chemrxiv.org
Acylguanidine Analog (47)C-4 AcylguanidineGroup-2 NA (N2)25.5 chemrxiv.org
Zanamivir Phosphonate (B1237965)C-1 Carboxylate replaced with PhosphonateH1N1, H3N2, H5N1Stronger than Zanamivir nih.gov

To gain a deeper understanding beyond inhibitory activity, real-time binding analysis techniques like Surface Plasmon Resonance (SPR) are employed. SPR provides kinetic data on the interaction between an inhibitor and the enzyme, including the association rate constant (ka) and the dissociation rate constant (kd). This label-free method allows for a detailed characterization of the binding affinity (KD), which is the ratio of kd to ka.

In a typical SPR assay for neuraminidase inhibitors, a derivative of the drug is immobilized on a sensor chip. For zanamivir, a spacer molecule can be conjugated to the 7-hydroxyl group, a position not directly involved in binding to the enzyme's active site. nih.gov Solutions containing purified wild-type or mutant neuraminidase are then flowed over the chip surface. The binding of the enzyme to the immobilized inhibitor is detected as a change in the refractive index, measured in response units (RU). By fitting the resulting sensorgram data to a binding model, such as the Langmuir 1:1 model, the kinetic constants can be precisely determined. nih.gov This technique is particularly valuable for comparing the binding dynamics of inhibitors to different enzyme variants, such as those associated with drug resistance. nih.gov

Influenza A neuraminidases are categorized into two main phylogenetic groups, Group-1 (e.g., N1, N4, N5, N8) and Group-2 (e.g., N2, N3, N6, N7, N9). While the active site is highly conserved, subtle structural differences exist between these groups, particularly in the "150-cavity" and "430-cavity" regions adjacent to the active site. These differences can be exploited to design inhibitors with subtype selectivity.

Zanamivir binds effectively to a highly conserved set of residues across both groups. acs.org However, modifications to the zanamivir scaffold can alter this selectivity. For example, the introduction of bulky or hydrophobic groups at certain positions can enhance interactions with cavities that may be more accessible in one group versus the other. Some acylhydrazone derivatives have been designed to target the 430-cavity, which is present in various subtypes across both groups, in an effort to develop broad-spectrum inhibitors. nih.gov Conversely, other modifications might specifically target the 150-cavity, which is more characteristic of Group-1 NAs. nih.gov Studies comparing the inhibitory activity of zanamivir analogs against both H1N1 (Group-1) and H3N2 (Group-2) strains are crucial for understanding the structure-activity relationships that govern subtype selectivity. nih.gov

Exploration of Carbohydrate Mimicry and Glycosidase Interactions

The inhibitory power of zanamivir and its derivatives stems from their design as transition-state analogs of sialic acid, the natural carbohydrate substrate of the neuraminidase enzyme. Neuraminidase is a type of glycosidase (specifically, a sialidase) that catalyzes the hydrolysis of the glycosidic linkage of terminal sialic acid residues.

Zanamivir mimics the planar, oxocarbenium ion-like transition state of the sialic acid substrate as it is being cleaved in the enzyme's active site. This structural mimicry allows it to bind to the active site with much higher affinity than the substrate itself. nih.gov Key interactions include:

The negatively charged carboxylate group at C-2 forms strong salt bridges with a triad (B1167595) of conserved arginine residues (Arg118, Arg292, Arg371) in the active site.

The positively charged guanidinium (B1211019) group at C-4, a critical addition compared to earlier inhibitors, forms favorable interactions with negatively charged residues like Glu119 and Glu227. acs.org

The N-acetyl group at C-5 and the glycerol side chain at C-6 form a network of hydrogen bonds with other conserved residues, further anchoring the inhibitor in the active site.

By acting as a highly effective carbohydrate mimic, zanamivir competitively occupies the catalytic site of the glycosidase, preventing it from processing its natural substrate and thus inhibiting its biological function.

Proteomics Research Applications of Zanamivir Derivatives

While Zanamivir Amine Triacetate Methyl Ester is a synthetic intermediate, derivatives of zanamivir can be adapted for use as chemical tools in proteomics research. These applications aim to study the neuraminidase enzyme in complex biological systems or to identify other protein interactions.

One application is in activity-based protein profiling (ABPP). A zanamivir analog could be modified to include a reporter tag (like biotin (B1667282) or a fluorescent dye) and a reactive group. Such a probe would covalently bind to the active site of active neuraminidase enzymes, allowing for their detection, quantification, and isolation from complex protein mixtures using techniques like gel electrophoresis or mass spectrometry. Ultrasensitive chemiluminescent probes based on inhibitor scaffolds have been developed for rapid screening and identification of antiviral molecules, demonstrating the utility of such modified structures. researchgate.net

Furthermore, zanamivir derivatives can be used in affinity chromatography to purify neuraminidase or to identify off-target interactions. By immobilizing a zanamivir analog onto a solid support (like agarose (B213101) beads), a crude protein lysate can be passed over this matrix. Neuraminidase and other proteins that bind to the inhibitor will be captured, while other proteins wash away. The captured proteins can then be eluted and identified using mass spectrometry. This proteomic approach can validate drug targets and uncover previously unknown interactions within the host or viral proteome. MALDI mass spectrometry has been used to identify the specific binding peptides within neuraminidase that interact with zanamivir, confirming active site residues and demonstrating a rapid method to screen protein-drug interactions. acs.org

Structure Activity Relationship Sar Investigations

Elucidation of Structural Determinants for Biological Activity

The foundational structure of zanamivir (B325) is an analog of sialic acid (N-acetylneuraminic acid), the natural substrate for the influenza neuraminidase enzyme. The design of zanamivir was a landmark in structure-based drug design. Researchers identified that a transition-state analog of sialic acid, 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA), was a weak inhibitor of the neuraminidase enzyme. researchgate.net

A critical breakthrough came from analyzing the crystal structure of the neuraminidase active site. This revealed an unoccupied, negatively charged pocket near the C-4 position of the bound sialic acid substrate. researchgate.net This led to the hypothesis that introducing a positively charged group at this position on the DANA scaffold could significantly enhance binding affinity through favorable electrostatic interactions with negatively charged amino acid residues in the active site.

The introduction of a guanidino group at the C-4 position, replacing the hydroxyl group of DANA, resulted in zanamivir. nih.gov This modification led to a substantial increase in inhibitory activity, confirming the importance of this structural feature for potent biological function. nih.gov The guanidinium (B1211019) group, being positively charged, forms strong interactions, including a salt bridge, with the conserved glutamate (B1630785) residue (Glu119) and also interacts with Glu227 within the enzyme's active site. researchgate.netasm.org This strong electrostatic interaction is a primary determinant of zanamivir's high binding affinity and potent inhibition of the neuraminidase enzyme.

Comparative Analysis of Functional Group Contributions to Research Compound Potency

The nature of the substituent at the C-4 position is paramount for high-affinity binding to the neuraminidase active site. The superiority of the guanidino group over an amine or a hydroxyl group has been well-established through comparative studies.

The design of zanamivir involved replacing the C-4 hydroxyl group of DANA with a more basic guanidino group to interact with a negatively charged region of the enzyme's active site. nih.gov While replacing the hydroxyl with an amino group (4-amino-DANA) also resulted in a potent inhibitor, the guanidino group in zanamivir proved to be optimal. nih.gov The guanidinium ion is more basic and can form a more extensive network of hydrogen bonds and a stronger salt bridge with key residues like Glu119 and Glu227. researchgate.netasm.org In contrast, analogs where the guanidino group was replaced by thiocarbamates, α-amino acids, or cyclic secondary amines showed decreased inhibitory activities. mdpi.com However, some research has noted that in certain modified zanamivir analogs, potent inhibition was observed even when the guanidine (B92328) group was replaced by an amine or hydroxyl, suggesting that other structural modifications can compensate for a less optimal C-4 substituent. nih.govmdpi.com

Table 1: Comparative Inhibitory Potency of Zanamivir Analogs with Different C-4 Substituents

Compound/Analog C-4 Substituent Relative Inhibitory Potency Key Interactions
DANA Hydroxyl (-OH) Baseline (Weak) Weak hydrogen bonding
4-amino-DANA Amino (-NH2) High Forms favorable interaction with Glu119. nih.gov
Zanamivir Guanidino (-C(NH)NH2) Very High Strong salt bridge with Glu119 and interaction with Glu227. researchgate.netasm.org
C-4 Thiocarbamate Analog Thiocarbamate Decreased Altered geometry and charge distribution. mdpi.com
C-4 α-Amino Acid Analog L-Asparagine Decreased (200-400 fold lower) Steric hindrance and suboptimal interactions. mdpi.com

Zanamivir itself suffers from poor oral bioavailability due to its high polarity, stemming from the carboxylate, guanidinium, and multiple hydroxyl groups. nih.gov To overcome this, prodrug strategies are often employed, which involve masking these polar functional groups with moieties like esters. "Zanamivir Amine Triacetate Methyl Ester" is a name that suggests such a prodrug form.

The methyl ester moiety serves to mask the polar carboxylic acid group. This esterification neutralizes the negative charge and increases the lipophilicity of the molecule, which can potentially enhance its ability to cross intestinal membranes. gpatindia.com Inside the body, esterase enzymes are expected to hydrolyze the methyl ester, releasing the active carboxylic acid form of the drug at the site of action. nih.gov

The triacetate moiety refers to the acetylation of the three hydroxyl groups on the glycerol-like side chain. Similar to the methyl ester, these acetate (B1210297) groups mask the polar hydroxyls, further increasing the compound's lipophilicity and potential for oral absorption. nih.gov These acetate esters are also designed to be cleaved by cellular esterases to regenerate the active form of the drug. Prodrugs of zanamivir incorporating amino acid esters have been synthesized to target intestinal peptide transporters, showing increased membrane permeability in preclinical models. nih.gov However, some studies on N-hydroxyguanidine ester prodrugs of zanamivir found that this strategy did not convincingly improve oral bioavailability in rats, suggesting that intrinsic structural features of the zanamivir scaffold may present fundamental hurdles to oral absorption. nih.gov

Table 2: Influence of Ester Moieties on Zanamivir Analog Characteristics

Moiety Purpose Effect on Compound Characteristics Mechanism of Action
Methyl Ester Prodrug: Mask Carboxylic Acid Increases lipophilicity, neutralizes charge. gpatindia.com Enzymatic hydrolysis by esterases to release active drug. nih.gov
Triacetate (on glycerol (B35011) side chain) Prodrug: Mask Hydroxyls Increases lipophilicity. nih.gov Enzymatic hydrolysis by esterases to regenerate hydroxyl groups. nih.gov
Amino Acid Conjugates Prodrug: Target Transporters May enhance uptake via intestinal transporters (e.g., hPepT1). nih.gov Carrier-mediated transport followed by enzymatic cleavage. nih.gov

The glycerol side chain of zanamivir (at C-6) also plays an important role in binding to the neuraminidase active site. Its hydroxyl groups form hydrogen bonds with conserved residues, notably Glu276. nih.gov Modifications to this side chain can have significant effects on the molecule's recognition by the enzyme.

Replacing the glycerol side chain with a carboxamide group, for instance, results in derivatives that maintain similar inhibitory activity to zanamivir against influenza A, but have markedly reduced activity against influenza B neuraminidase. nih.gov This highlights subtype-specific differences in the active site. Oseltamivir (B103847), another widely used neuraminidase inhibitor, replaces the glycerol side chain with a bulky, hydrophobic pentyl ether group. This modification allows it to form favorable hydrophobic interactions in a pocket created by the repositioning of the Glu276 residue, a feature not exploited by zanamivir's hydrophilic side chain. oup.com This fundamental difference in side-chain interactions is a key factor in the differing resistance profiles of the two drugs.

SAR in the Context of Viral Resistance Mechanisms at the Molecular Level

The selective pressure exerted by antiviral drugs can lead to the emergence of resistant viral strains through mutations in the target protein. For zanamivir, resistance is typically associated with amino acid substitutions in or near the neuraminidase active site that disrupt drug binding.

A key mutation conferring zanamivir resistance is at residue E119 (e.g., E119G/A/D/V). nih.govnih.gov The glutamic acid at this position is critical for forming a salt bridge with zanamivir's C-4 guanidino group. nih.gov Replacing it with a smaller, uncharged residue like glycine (B1666218) (E119G) eliminates this crucial interaction, leading to a significant decrease in binding affinity and high-level resistance to zanamivir. nih.gov

Another important mutation is R292K , which replaces a conserved arginine that interacts with the drug's carboxylate group. asm.orgnih.gov This mutation confers high-level resistance to oseltamivir and moderate resistance to zanamivir. asm.orgnih.gov The mutation Q136K has also been identified, which confers a significant reduction in zanamivir susceptibility (up to ~300-fold) with no effect on oseltamivir. asm.org The molecular basis for this resistance involves the lysine (B10760008) at position 136 forming a new electrostatic interaction with D151, which in turn weakens the hydrogen bond network between the drug and residues D151 and E276. researchgate.net

Interestingly, the H274Y mutation, which confers high-level resistance to oseltamivir, does not significantly affect zanamivir susceptibility. nih.gov This is because zanamivir's binding does not rely on the hydrophobic pocket that is disrupted by this mutation. nih.gov This underscores the critical importance of specific side-chain interactions in determining resistance profiles.

Table 3: Neuraminidase Mutations and Their Impact on Zanamivir Susceptibility

NA Mutation NA Subtype(s) Fold-Change in Zanamivir IC50 Molecular Basis of Resistance
E119G N2 >100-fold increase nih.gov Loss of a key salt bridge with the C-4 guanidino group. nih.gov
R292K N2, H7N9 13 to 62-fold increase asm.orgnih.gov Disrupts interaction with the drug's carboxylate group.
Q136K N1 ~250 to 330-fold increase asm.org Alters H-bond network involving D151 and E276. researchgate.net
H274Y N1 No significant change nih.gov Zanamivir does not interact with the hydrophobic pocket affected by this mutation. nih.gov
E119V N1 ~570 to 2144-fold increase nih.govnih.gov Loss of interaction with the C-4 guanidino group.

Computational Chemistry Applications in Zanamivir Amine Triacetate Methyl Ester Research

Molecular Docking Simulations for Ligand-Enzyme Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Zanamivir (B325) Amine Triacetate Methyl Ester, docking simulations are instrumental in predicting how its derivatives would interact with the active site of the neuraminidase enzyme, a key target in influenza therapy.

Research on Zanamivir analogs provides a clear indication of the insights gained from such simulations. Docking studies have been employed to identify the interactions between Zanamivir derivatives and the neuraminidase enzyme. For instance, studies have shown that specific substitutions, such as a hydroxyl group with a methyl group, can lead to better dock scores and higher interaction energies compared to the parent compound, Zanamivir. researchgate.net This suggests that modifications to the core structure, for which Zanamivir Amine Triacetate Methyl Ester is a precursor, can significantly influence binding affinity.

Key residues within the neuraminidase active site that are crucial for binding have been identified through these simulations. For Zanamivir, interactions with amino acids such as Glu120, Glu229, Glu279, and Arg294 have been noted. researchgate.net Molecular docking of various analogs allows for a comparative analysis of their binding modes and affinities.

Table 1: Molecular Docking Scores of Zanamivir Analogs

Ligand Cdocker Score Interaction Energy (kcal/mol)
Zanamivir 16.585 34.000
Analog 1 18.42 22.1808
Analog 2 29.311 43.0667
Analog 3 19.47 41.32
Analog 4 25.5624 38.5017
Analog 5 9.19 30.6308
Analog 6 10.5105 34.02
Analog 7 27.5626 48.203
Analog 8 21.5083 24.16
Analog 9 24.16 41.544

Data sourced from a study on novel Zanamivir analogs. researchgate.net

Computational Analysis of Binding Energies and Interaction Landscapes

The interaction landscape can be visualized through contour maps, which highlight regions where specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions) are favorable or unfavorable. For Zanamivir and its analogs, these analyses reveal the critical role of specific functional groups in anchoring the ligand to the active site of neuraminidase. The stability of these interactions is paramount for inhibitory activity. For example, the guanidino group on Zanamivir is known to form a salt bridge with a conserved glutamic acid residue in the active site, a key interaction that can be studied through binding energy calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov These models are invaluable for predicting the activity of novel compounds before they are synthesized, thereby saving time and resources.

In the development of neuraminidase inhibitors, QSAR studies can be built using a series of analogs, such as those derived from this compound. By analyzing a dataset of compounds with known inhibitory activities, a predictive model can be generated. This model can then be used to estimate the potential efficacy of new, unsynthesized analogs. The development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provides a three-dimensional view of the structural features that are important for activity. nih.gov These models can guide the modification of precursor molecules like this compound to design more potent inhibitors.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-enzyme interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations are crucial for understanding the conformational changes that both the ligand and the enzyme may undergo upon binding.

For a molecule like Zanamivir, derived from this compound, MD simulations can reveal the stability of its binding to neuraminidase. These simulations can show how the ligand settles into the active site, the role of water molecules in mediating interactions, and the flexibility of different parts of the enzyme. nih.govnih.gov For instance, simulations have been used to study the mechanism of Zanamivir resistance in mutant strains of the influenza virus, showing how mutations can alter the conformation of the active site and weaken drug binding. nih.gov Such insights are critical for the design of next-generation inhibitors that are less susceptible to resistance.

De Novo Design of Novel Analogs through In Silico Screening

Computational chemistry also enables the de novo design of novel molecules. This involves using algorithms to build new chemical structures that are predicted to have high affinity and selectivity for a specific target. Starting with a scaffold like this compound, computational tools can be used to explore a vast chemical space and identify novel derivatives with potentially improved properties.

In silico screening of large compound libraries is another powerful approach. mdpi.comnih.gov By creating a virtual library of compounds based on the structure of this compound, researchers can computationally screen these molecules against the neuraminidase target. This allows for the rapid identification of promising candidates for synthesis and further testing, significantly streamlining the drug discovery pipeline.

Analytical Research and Reference Standard Development

Method Development for Zanamivir (B325) Amine Triacetate Methyl Ester Characterization

The characterization of Zanamivir Amine Triacetate Methyl Ester relies heavily on chromatographic techniques designed to separate it from the parent drug, Zanamivir, and other related substances. The primary goal of method development is to achieve adequate resolution, sensitivity, and specificity.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for this purpose. africanjournalofbiomedicalresearch.comresearchgate.net Method development involves a systematic evaluation of various parameters to optimize the separation. Key considerations include the selection of the stationary phase (column), the composition of the mobile phase, and the detection wavelength. For Zanamivir and its related compounds, C8 and C18 columns are commonly employed due to their hydrophobicity, which allows for effective separation of polar and non-polar analytes. africanjournalofbiomedicalresearch.comsphinxsai.com

The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). africanjournalofbiomedicalresearch.comresearchgate.net The ratio of these components is adjusted to control the retention time and resolution of the analytes. The pH of the buffer is another critical parameter that can be modified to optimize the peak shape and selectivity of the separation. africanjournalofbiomedicalresearch.com Detection is most often carried out using a UV detector, with wavelengths around 225-230 nm providing good sensitivity for Zanamivir and its derivatives. researchgate.netsphinxsai.com

Table 1: Representative HPLC Method Parameters for Zanamivir and Related Compounds
ParameterCondition 1Condition 2Condition 3
Column Hypersil C8 (150 mm x 4.6 mm, 5 µm) africanjournalofbiomedicalresearch.comBDS Hypersil Cyano (250 mm x 4.6 mm, 5 µm) nih.govSymmetry C8 (150 mm x 4.6 mm, 3.5 µm) sphinxsai.com
Mobile Phase Sodium Phosphate Buffer : Acetonitrile (65:35), pH 4.2 africanjournalofbiomedicalresearch.comUltrapure Water : Acetonitrile (98:2) nih.govPhosphate Buffer : Acetonitrile (40:60), pH 4.0 sphinxsai.com
Flow Rate 1.0 mL/min africanjournalofbiomedicalresearch.com0.5 mL/min nih.gov0.5 mL/min sphinxsai.com
Detection UV at 260 nm africanjournalofbiomedicalresearch.comUV at 230 nm nih.govUV at 230 nm sphinxsai.com

Method Validation for Research and Quality Control Applications

Once a suitable analytical method is developed, it must be rigorously validated to ensure its reliability, accuracy, and precision for its intended application, such as quality control testing. africanjournalofbiomedicalresearch.com Method validation is performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.netdss.go.th

The validation process assesses several key performance characteristics:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. dss.go.th

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For Zanamivir-related methods, excellent linearity is often demonstrated with a coefficient of determination (R²) greater than 0.999. africanjournalofbiomedicalresearch.comnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies, with acceptance criteria often falling between 98% and 102%. africanjournalofbiomedicalresearch.com For Zanamivir analysis, recoveries in the range of 99.76% to 105.08% have been reported. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels, including repeatability (intra-day) and intermediate precision (inter-day), with the relative standard deviation (RSD) being a key metric. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. sphinxsai.com These parameters are crucial for analyzing trace impurities.

Table 2: Summary of Typical Method Validation Parameters (as per ICH Guidelines)
Validation ParameterTypical Acceptance Criteria / FindingReference
Linearity (R²) > 0.999 africanjournalofbiomedicalresearch.comnih.gov
Accuracy (% Recovery) 99.81% - 101.89% africanjournalofbiomedicalresearch.com
Precision (% RSD) Within-day < 10.32%, Between-day < 14.33% nih.gov
LOD 0.023 µg/mL sphinxsai.com
LOQ 0.078 µg/mL sphinxsai.com

Application as a Reference Standard for Traceability and Purity Assessment

This compound is established as a highly characterized reference material. veeprho.com As such, it plays a critical role in pharmaceutical quality control by providing traceability and enabling accurate purity assessments of Zanamivir. Reference standards are essential for verifying the performance of analytical methods and ensuring the consistency of measurements across different laboratories and manufacturing batches.

This compound is used in several key applications:

Peak Identification: In chromatographic analysis, the reference standard is used to confirm the identity of the this compound peak in a sample of Zanamivir API by comparing retention times.

Purity and Impurity Quantification: As a known impurity, a certified reference standard of this compound allows for the accurate quantification of its presence in the final drug substance. pharmaffiliates.com This is vital for ensuring that the level of this impurity does not exceed the safety thresholds established by regulatory authorities.

Method Validation: The reference standard is indispensable during the validation of analytical methods, particularly for demonstrating specificity, accuracy, and linearity.

The availability of this compound as a reference material that complies with stringent regulatory standards, including those of the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), underscores its importance for companies filing Abbreviated New Drug Applications (ANDA) or New Drug Applications (NDA). veeprho.com

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Profiling

The characterization of a reference standard like this compound requires the use of advanced analytical techniques to confirm its structure and assess its purity profile comprehensively. Suppliers of this reference material often provide a detailed Structure Elucidation Report (SER), which compiles data from multiple analytical methods. veeprho.com

Structural Elucidation is typically achieved through a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula (C₁₈H₂₆N₂O₁₀). pharmaffiliates.comscbt.com Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule (e.g., esters, amides, amines) by detecting their characteristic vibrational frequencies.

Purity Profiling utilizes high-resolution chromatographic techniques to separate the main compound from any trace impurities.

High-Performance Liquid Chromatography (HPLC): As described previously, HPLC with UV detection is the standard for determining the purity of the reference material. Purity levels are often reported to be greater than 95% or 98%. allmpuslab.comtcichemicals.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the detection and potential identification of impurities that may not be visible with a UV detector, providing a more complete purity profile. impactfactor.orgijpsonline.com

The combination of these advanced techniques ensures that the this compound reference standard is of sufficient quality and is well-characterized, making it a reliable tool for pharmaceutical analysis.

Potential Research Applications and Future Directions

Advancements in Antiviral Agent Discovery and Optimization

The quest for more potent and broadly effective antiviral agents is a continuous effort, driven by the emergence of drug-resistant viral strains. Zanamivir (B325) Amine Triacetate Methyl Ester serves as a critical building block in this endeavor. By utilizing this intermediate, researchers can systematically introduce modifications to the core zanamivir structure, particularly at the C-4 and C-5 positions, to enhance binding affinity to the viral neuraminidase enzyme and improve pharmacological properties. nih.govnih.gov

Research has shown that modifications based on this precursor can lead to analogues with significant inhibitory activity. For instance, the synthesis of C-4 modified zanamivir analogues has yielded compounds with potent activity against both group-1 (H5N1) and group-2 (H3N2) neuraminidase. nih.gov One notable derivative, compound D26, demonstrated IC₅₀ values of 2.72 µM and 0.58 µM against N1 and N2 neuraminidases, respectively. nih.gov Furthermore, computational studies combined with synthesis have led to the design of new inhibitors with antiviral activity superior to the parent drug, zanamivir. nih.gov One such compound exhibited an IC₅₀ of 0.670 µM against the A/WSN/33 H1N1 strain. nih.gov

These studies underscore the value of Zanamivir Amine Triacetate Methyl Ester as a platform for generating libraries of novel antiviral candidates, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Table 1: Inhibitory Activity of Zanamivir Analogues Synthesized from Precursors
CompoundTargetInhibitory Concentration (IC₅₀)Reference
Zanamivir Analogue (D26)Neuraminidase (H5N1)2.72 µM nih.gov
Zanamivir Analogue (D26)Neuraminidase (H3N2)0.58 µM nih.gov
Designed Zanamivir DerivativeA/WSN/33 (H1N1)0.670 µM nih.gov
Zanamivir (Reference)A/WSN/33 (H1N1)0.873 µM nih.gov

Utilization as a Versatile Building Block in Complex Organic Synthesis

Beyond its role in creating direct analogues, this compound is a valuable scaffold for complex organic synthesis. The protected functional groups prevent unwanted side reactions, allowing for precise and regioselective chemistry on other parts of the molecule. Once the desired modifications are complete, the protecting groups (triacetate and methyl ester) can be removed under controlled conditions to yield the final, active compound.

This strategy is fundamental in synthesizing a wide array of derivatives, including those with modified glycerol (B35011) side chains or altered heterocyclic cores. nih.gov For example, the synthesis of laninamivir, a long-acting neuraminidase inhibitor, involves multi-step synthetic routes where protected intermediates similar to this compound are crucial for achieving the desired chemical transformations. nih.govnii.ac.jp The ability to use this compound as a reliable starting material streamlines the production of complex molecules, which would otherwise require lengthy and less efficient synthetic pathways. mdpi.com

Innovations in Targeted Prodrug Design Strategies for Enhanced Research Delivery

A significant limitation of zanamivir is its poor oral bioavailability, which necessitates administration via inhalation. nih.govnih.gov this compound is an ideal precursor for developing prodrugs designed to overcome this pharmacokinetic hurdle. Prodrugs are inactive compounds that are metabolized in the body to release the active drug.

Researchers have explored various strategies, such as masking the polar carboxylate and guanidinium (B1211019) groups of zanamivir to increase lipophilicity and enhance absorption. nih.gov The synthesis of these prodrugs often starts with a protected intermediate like this compound. The protected carboxylic acid (as a methyl ester) and the glycerol side chain (as acetates) allow for specific modifications at the highly basic guanidino group. nih.gov Although some attempts to create ester-based prodrugs of zanamivir and its analogues have not yet resulted in convincing oral bioavailability in animal models, the underlying synthetic strategies validate the importance of such protected intermediates in prodrug research. nih.gov More advanced prodrug strategies, such as the development of reversibly degradable guanidine (B92328) imides for other neuraminidase inhibitors, highlight a promising future direction where such intermediates could be applied. acs.orgnih.gov

Development of Chemical Probes for Biochemical Pathway Elucidation

Understanding the intricate mechanisms of viral infection and replication is key to developing effective therapies. Chemical probes—molecules designed to identify, track, or modulate specific biological targets—are indispensable tools in this research. This compound can be used as a starting point to create such probes.

By leveraging the free amine group (after deprotection of the precursor) or other positions on the zanamivir scaffold, researchers can attach reporter molecules like fluorescent dyes or affinity tags. A study demonstrated the modification of zanamivir to create a fluorescently-labeled conjugate with rhodamine. acs.org This chemical probe allowed for the visual monitoring of the neuraminidase enzyme's binding, internalization, and trafficking within infected cells. Furthermore, the same research involved conjugating zanamivir to a cytotoxic drug (tubulysin B), effectively creating a targeted therapeutic agent capable of selectively killing cells expressing viral neuraminidase. acs.org These innovative applications highlight the potential for developing sophisticated chemical probes from zanamivir precursors to elucidate biochemical pathways and explore novel therapeutic strategies. acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.